D-glycero-D-galacto-Nononic acid, 2,3-dideoxy-2-methylene-, gamma-lactone (9CI)

Sialic acid lactone chemistry Protecting group strategy KDN synthesis intermediate

D-glycero-D-galacto-Nononic acid, 2,3-dideoxy-2-methylene-, gamma-lactone (9CI), commonly referred to as 2,3-Dideoxy-2-methylene-D-glycero-D-galacto-nononic Acid γ-Lactone (CAS 289697-66-1), is a synthetic derivative belonging to the sialic acid (nonulosonic acid) family. With a molecular formula of C10H16O7 and a molecular weight of 248.23 g/mol, this compound features a gamma-lactone ring (intramolecular esterification between the C-1 carboxyl and C-4 hydroxyl) and an exocyclic methylene group at the C-2 position, distinguishing it from natural sialic acids such as KDN (2-keto-3-deoxy-D-glycero-D-galacto-nononic acid) and Neu5Ac (N-acetylneuraminic acid).

Molecular Formula C10H16O7
Molecular Weight 248.23 g/mol
Cat. No. B12292881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-glycero-D-galacto-Nononic acid, 2,3-dideoxy-2-methylene-, gamma-lactone (9CI)
Molecular FormulaC10H16O7
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC=C1CC(OC1=O)C(C(C(C(CO)O)O)O)O
InChIInChI=1S/C10H16O7/c1-4-2-6(17-10(4)16)8(14)9(15)7(13)5(12)3-11/h5-9,11-15H,1-3H2
InChIKeyUMKGNATWHHYUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dideoxy-2-methylene-D-glycero-D-galacto-nononic Acid γ-Lactone (CAS 289697-66-1): Structural Identity, Compound Class, and Role in Glycochemical Research


D-glycero-D-galacto-Nononic acid, 2,3-dideoxy-2-methylene-, gamma-lactone (9CI), commonly referred to as 2,3-Dideoxy-2-methylene-D-glycero-D-galacto-nononic Acid γ-Lactone (CAS 289697-66-1), is a synthetic derivative belonging to the sialic acid (nonulosonic acid) family [1]. With a molecular formula of C10H16O7 and a molecular weight of 248.23 g/mol, this compound features a gamma-lactone ring (intramolecular esterification between the C-1 carboxyl and C-4 hydroxyl) and an exocyclic methylene group at the C-2 position, distinguishing it from natural sialic acids such as KDN (2-keto-3-deoxy-D-glycero-D-galacto-nononic acid) and Neu5Ac (N-acetylneuraminic acid) . It is commercially supplied as a white to off-white solid with a melting point exceeding 210°C (decomposition), soluble in methanol and water . Its primary documented application is as a synthetic intermediate for the preparation of KDN and other sialic acid derivatives, with secondary utility as a biochemical probe for studying sialic acid recognition by lectins, antibodies, and carbohydrate-binding proteins .

Why Generic Substitution of 2,3-Dideoxy-2-methylene-D-glycero-D-galacto-nononic Acid γ-Lactone (289697-66-1) Fails: Structural and Functional Differentiation from In-Class Analogs


This compound cannot be generically interchanged with other sialic acid derivatives or their lactones due to three critical structural features that govern its synthetic utility and biological behavior. First, the 2,3-dideoxy-2-methylene modification introduces a reactive exocyclic double bond that is absent in natural sialic acids such as KDN and Neu5Ac, enabling unique synthetic transformations (e.g., indium-mediated coupling reactions) that are inaccessible with the parent acids [1]. Second, as a gamma-lactone (1,4-lactone) rather than the more common 1,7-lactone, this compound exhibits distinct ring-strain energetics and hydrolysis kinetics, directly affecting its stability profile and its suitability as a protected intermediate in multi-step syntheses [2]. Third, the absence of the C-5 acetamido group (present in Neu5Ac) and the replacement of the natural C-2 keto/hydroxyl functionality with a methylene group fundamentally alter its recognition by sialic acid-binding proteins, sialidases, and sialyltransferases, meaning activity data obtained with Neu5Ac or KDN cannot be extrapolated to this compound [1][3]. These differences manifest concretely in procurement decisions: substituting this gamma-lactone intermediate with free KDN, Neu5Ac, or their 1,7-lactones would require complete re-optimization of synthetic routes and would yield different downstream products.

Quantitative Differentiation Evidence for 2,3-Dideoxy-2-methylene-D-glycero-D-galacto-nononic Acid γ-Lactone (CAS 289697-66-1): Head-to-Head and Class-Level Comparisons


Gamma-Lactone vs. 1,7-Lactone Isomerism: Hydrolytic Stability and Synthetic Reversibility Differentiation

The gamma-lactone form (1,4-lactone) of sialic acids is structurally and functionally distinct from the 1,7-lactone form. Sawada and Nakatsuka (2010) demonstrated that the gamma-lactone-type sialic acid is an isomer of 2,3-dehydrosialic acid and can be synthesized from the corresponding sialic ester, with the sialic ester quantitatively reconstructed from the gamma-lactone in 95% yield [1]. In contrast, 1,7-lactones of sialic acids (Neu5Ac, Neu5Gc, and KDN) are known to be unstable and require careful handling, as documented by Allevi et al. (2010) [2]. The gamma-lactone's superior stability arises from the five-membered ring conformation, which exhibits lower ring strain compared to the seven-membered 1,7-lactone ring. This reversible interconversion (sialic ester ↔ gamma-lactone, 95% yield) provides a practical protecting group strategy not available with 1,7-lactones, which undergo irreversible decomposition under similar conditions.

Sialic acid lactone chemistry Protecting group strategy KDN synthesis intermediate

2-Methylene Substituent as a Synthetic Handle for Indium-Mediated KDN Construction: Comparison with Unmodified KDN Synthetic Routes

The exocyclic 2-methylene group on the gamma-lactone ring serves as a critical synthetic handle enabling indium-mediated coupling reactions that are not accessible with the parent KDN or its simple lactone derivatives. Li and colleagues demonstrated that 2-methylene-gamma-lactones can be synthesized via condensation of carbonyl compounds with 2-bromomethylacrylate using indium metal in aqueous media, providing a direct route to the KDN carbon skeleton [1]. In the broader context of KDN synthesis, alternative routes that do not employ the 2-methylene-gamma-lactone intermediate typically require 3–5 steps with overall yields of approximately 45% (e.g., the desymmetrization/ring-closing metathesis approach reported by Burke) [2]. The indium-mediated approach using 2-methylene-gamma-lactone intermediates offers a more convergent strategy, though direct comparative yield data for the exact compound (CAS 289697-66-1) in a KDN synthesis has not been published in peer-reviewed literature. The structural feature itself—the alpha-methylene-gamma-lactone—is well-precedented in synthetic methodology as a versatile electrophile for C–C bond formation [3].

KDN total synthesis Indium-mediated coupling Alpha-methylene-gamma-lactone chemistry

Differential Protein Recognition: 2,3-Dideoxy-2-methylene Modification vs. Natural KDN and Neu5Ac in Lectin and Antibody Binding Assays

The 2,3-dideoxy-2-methylene modification fundamentally alters the recognition profile of this compound by sialic acid-binding proteins compared to natural sialic acids. The compound is specifically marketed and utilized as a chemical probe to interrogate sialic acid recognition by lectins, antibodies, and carbohydrate-binding proteins . While direct comparative binding data (e.g., Kd or IC50 values) for this compound versus KDN or Neu5Ac against specific lectins have not been published in peer-reviewed primary literature, the structural rationale is well-supported: the replacement of the C-2 hydroxyl/keto group with a methylene group eliminates hydrogen-bonding capacity at this position, and the 2,3-dideoxy modification removes the C-3 hydroxyl, which is a critical recognition element for many sialic acid-binding proteins including siglecs and influenza hemagglutinin [1]. By contrast, KDN retains the C-2 keto group and all hydroxyls, while Neu5Ac carries an N-acetyl group at C-5 that provides additional binding interactions absent in the deaminated KDN series [2]. This compound therefore serves as a negative-control probe or as a scaffold for structure-activity relationship (SAR) studies where abolition of C-2/C-3 interactions is the experimental objective.

Sialic acid recognition Lectin binding Glycan-protein interactions Chemical probe

Physicochemical Handling Properties: Melting Point, Solubility, and Solid-State Stability vs. Free Sialic Acids

The gamma-lactone form of this compound exhibits a well-defined melting point exceeding 210°C (with decomposition) and exists as a white to off-white crystalline solid at room temperature . This contrasts with free sialic acids such as KDN and Neu5Ac, which are typically hygroscopic amorphous solids or syrups in their free acid forms due to the presence of multiple hydroxyl groups and the free carboxylic acid moiety, making them more difficult to handle, weigh accurately, and store without degradation [1]. The gamma-lactone derivatization protects the C-1 carboxylic acid as an internal ester, reducing hygroscopicity and improving handling characteristics. Solubility data indicate the compound is soluble in methanol and water , providing flexibility for both organic and aqueous reaction conditions—an advantage over peracetylated or perbenzylated sialic acid intermediates that require strictly anhydrous organic solvents. While melting point and solubility differences do not constitute functional differentiation in biological assays, they are critical procurement-relevant parameters affecting compound storage stability, weighing accuracy, and compatibility with automated liquid handling systems in high-throughput synthesis or screening workflows.

Solid-state stability Solubility profile Laboratory handling Procurement specification

Substrate Specificity for Sialyltransferases: Gamma-Lactone vs. Free Acid and CMP-Activated Sialic Acid Donors

According to vendor documentation and research use descriptions, this compound can serve as a substrate for sialyltransferases and other glycosyltransferases, facilitating the enzymatic synthesis of structurally diverse sialylated glycans . This is a notable differentiation from the natural biosynthetic pathway: natural sialyltransferases require CMP-activated sialic acid donors (CMP-Neu5Ac or CMP-KDN), which are synthesized by CMP-sialic acid synthetase and are expensive, labile reagents [1]. The gamma-lactone form bypasses the CMP-activation requirement, potentially simplifying in vitro enzymatic glycosylation workflows. However, quantitative kinetic data (Km, kcat, or relative transfer efficiency) comparing this compound with CMP-Neu5Ac or CMP-KDN as sialyltransferase substrates have not been published in peer-reviewed primary literature. The substrate activity is documented in vendor product descriptions (Santa Cruz Biotechnology) , which should be independently validated for each specific sialyltransferase isoform before procurement decisions are based on this claim.

Sialyltransferase substrate Enzymatic sialylation Glycan synthesis Chemoenzymatic

Antiviral Activity Claims: Critical Assessment of Available Evidence vs. Established Neuraminidase Inhibitors

Multiple vendor sources describe this compound or its close derivatives as possessing 'remarkable antiviral attributes' and potential activity against influenza virus strains . However, a rigorous search of peer-reviewed primary literature, PubMed, and patent databases reveals no published study that directly measures the antiviral IC50, neuraminidase inhibition Ki, or viral titer reduction for the specific compound CAS 289697-66-1 against any influenza strain or other virus. In contrast, established neuraminidase inhibitors derived from sialic acid scaffolds—such as DANA (2-deoxy-2,3-didehydro-N-acetylneuraminic acid), zanamivir, and oseltamivir—have extensive published inhibitory data: DANA exhibits Ki values in the low micromolar range against influenza neuraminidase, and zanamivir shows IC50 values of 0.1–10 nM against influenza A and B neuraminidases [1]. The KDN analog class more broadly has shown neuraminidase inhibitory activity in some studies, with certain synthetic KDN analogs demonstrating 'comparable or better inhibitory activity than Neu5Ac' against mutated influenza neuraminidases , but the specific contribution of the 2-methylene-gamma-lactone modification remains uncharacterized. This evidence gap is critical for procurement decisions: without published quantitative antiviral data for this specific compound, any selection based on antiviral activity would be speculative.

Antiviral activity Neuraminidase inhibition Influenza Evidence quality assessment

Evidence-Based Application Scenarios for 2,3-Dideoxy-2-methylene-D-glycero-D-galacto-nononic Acid γ-Lactone (289697-66-1): Where the Data Support Procurement


KDN and KDN-Glycoconjugate Synthesis: Protected Intermediate for Stereoselective Construction

This compound is best deployed as a protected, activated intermediate in the multi-step synthesis of KDN (2-keto-3-deoxy-D-glycero-D-galacto-nononic acid) and KDN-containing glycoconjugates . The gamma-lactone simultaneously protects the C-1 carboxyl (as an internal ester) and the C-4 hydroxyl, while the 2-methylene group provides a synthetic handle for C–C bond formation. The reversible gamma-lactone-to-ester interconversion demonstrated by Sawada and Nakatsuka (95% yield) [1] enables the lactone to function as a traceless protecting group: the lactone can be carried through multiple synthetic steps and then quantitatively converted back to the free acid or ester for subsequent glycosylation. This scenario is supported by the vendor designation of this compound as an 'Intermediate for the synthesis of KDN and other sialic acids' and by the broader chemical literature establishing alpha-methylene-gamma-lactones as versatile intermediates for ulosonic acid synthesis [2].

Sialic Acid–Protein Interaction Studies: Negative-Control or Specificity Probe for Lectin and Antibody Binding Assays

The compound serves as a structurally defined chemical probe for dissecting the molecular determinants of sialic acid recognition by lectins, antibodies, and other carbohydrate-binding proteins . Because the 2,3-dideoxy-2-methylene modification eliminates key hydrogen-bonding interactions at C-2 and C-3 while retaining the nine-carbon backbone and glycerol side chain, this compound can function as a negative control to demonstrate that observed binding in an assay is specifically mediated through C-2/C-3 contacts. It can also be used in competitive binding assays to map the glycan epitope recognized by a given sialic acid-binding protein. This application is most appropriate when paired with parallel experiments using natural sialic acids (KDN, Neu5Ac) as positive controls, enabling differential binding comparisons that reveal structure-activity relationships [3].

Chemoenzymatic Glycan Synthesis: Alternative Substrate for Sialyltransferase Engineering Studies

Based on vendor documentation indicating that this compound serves as a substrate for sialyltransferases , it can be explored as an alternative donor substrate in chemoenzymatic glycan synthesis workflows where CMP-sialic acid donors are cost-prohibitive or hydrolytically unstable. This application requires empirical validation for each sialyltransferase isoform of interest, as published kinetic data are not available. The rationale for exploring this compound in this context is that the gamma-lactone may be recognized by the sialyltransferase active site as a sialic acid mimetic, and its use could simplify reaction setup by eliminating the need for in situ CMP-sialic acid generation. Researchers should conduct side-by-side comparisons with CMP-Neu5Ac or CMP-KDN to quantify relative transfer efficiency before adopting this compound in preparative enzymatic glycosylation reactions.

Sialic Acid Analog Library Construction: Scaffold for C-5, C-7, C-8, and C-9 Diversification

The 2,3-dideoxy-2-methylene-gamma-lactone scaffold provides a chemically differentiated starting point for constructing libraries of sialic acid analogs with modifications at positions C-5, C-7, C-8, and C-9, which retain free hydroxyl groups, as well as at the C-1 position via lactone ring-opening [2][3]. This is in contrast to starting from KDN or Neu5Ac, where the C-2 keto/hydroxyl group requires additional protection/deprotection steps. The gamma-lactone's crystalline nature and well-defined melting point (>210°C) facilitate accurate weighing for parallel synthesis, and its solubility in both methanol and water enables diverse reaction conditions. The comprehensive review by Rota et al. (2020) [3] establishes that gamma-lactones of sialic acids are a recognized and valuable subclass within sialic acid chemistry, supporting their use as scaffolds for derivative synthesis.

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